molecular formula C11H21N B12932208 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine

1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine

Cat. No.: B12932208
M. Wt: 167.29 g/mol
InChI Key: BURUTYOWGWRVLK-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbicyclo[221]heptan-2-yl)-N-methylmethanamine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3,3-dimethylbicyclo[2.2.1]heptan-2-one.

    Reductive Amination: The ketone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the N-methylmethanamine group to the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A precursor in the synthesis of the target compound.

    Bicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with similar structural features.

    1,7,7-Trimethylbicyclo[2.2.1]heptane: A structurally related compound with different functional groups.

Uniqueness

1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine is unique due to its specific combination of a bicyclic framework and an N-methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-N-methylmethanamine

InChI

InChI=1S/C11H21N/c1-11(2)9-5-4-8(6-9)10(11)7-12-3/h8-10,12H,4-7H2,1-3H3

InChI Key

BURUTYOWGWRVLK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1CNC)C

Origin of Product

United States

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